molecular formula C12H19IO3 B6207452 ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703782-31-2

ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6207452
CAS RN: 2703782-31-2
M. Wt: 338.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, also known as IPE or Iodinated Propoxycaine Ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been investigated as a potential local anesthetic agent due to its ability to block voltage-gated sodium channels. It has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
In neuropharmacology, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been investigated for its effects on the central nervous system (CNS). Studies have shown that ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can cross the blood-brain barrier and bind to specific receptors in the brain, leading to its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In drug discovery, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential as a scaffold for the development of new drugs. Its unique structure and pharmacological properties make it a promising starting point for the synthesis of novel compounds with therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its ability to block voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can prevent the transmission of pain signals and produce local anesthesia. In addition, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to bind to specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate are primarily related to its ability to block voltage-gated sodium channels. This results in the inhibition of nerve impulses and the production of local anesthesia. In addition, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to have anticonvulsant and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in lab experiments is its unique structure and pharmacological properties, which make it a promising starting point for the synthesis of novel compounds with therapeutic potential. In addition, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to have a relatively low toxicity profile, making it a safer alternative to other local anesthetics.
However, there are also limitations to using ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in lab experiments. One of these is the relatively low yield of the synthesis method, which can make it difficult to produce large quantities of the compound. In addition, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate. One of these is the development of new synthetic methods with higher yields and improved efficiency. In addition, further studies are needed to fully elucidate the mechanism of action of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate and its potential applications in the treatment of neurological disorders. Finally, the use of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate as a scaffold for the development of novel compounds with therapeutic potential should be further explored.
Conclusion
In conclusion, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and pharmacological properties make it a promising starting point for the synthesis of novel compounds with therapeutic potential. Further research is needed to fully elucidate its mechanism of action and potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves the reaction of propoxycaine with iodomethane in the presence of a base, followed by esterification with ethyl chloroformate. The resulting product is then purified through crystallization and recrystallization processes. The yield of this synthesis method is around 50%, making it a relatively efficient process for producing ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the reaction of starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "Ethyl acetoacetate", "2-Bromopropane", "Sodium hydride", "Iodine", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-bromopropane in the presence of sodium hydride to obtain ethyl 3-(propan-2-yl)-4-oxobutanoate.", "Step 2: Ethyl 3-(propan-2-yl)-4-oxobutanoate is reacted with iodine in the presence of acetic acid to obtain ethyl 1-(iodomethyl)-3-(propan-2-yl)-4-oxobutanoate.", "Step 3: Ethyl 1-(iodomethyl)-3-(propan-2-yl)-4-oxobutanoate is reacted with sulfuric acid to obtain ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate.", "Step 4: Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is treated with sodium bicarbonate and ethanol to obtain the final product, 'ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate'." ] }

CAS RN

2703782-31-2

Molecular Formula

C12H19IO3

Molecular Weight

338.2

Purity

95

Origin of Product

United States

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